1-(2,4-Difluorophenyl)piperazine
Overview
Description
1-(2,4-Difluorophenyl)piperazine (DFPP) is a synthetic compound with a wide range of potential applications in scientific research. It is a heterocyclic compound, which is a cyclic compound containing at least two different elements as members of its ring structure. DFPP has been used in a variety of scientific research applications, including as a substrate for enzyme assays, as a ligand for receptor binding assays, and as a reagent for chemical synthesis. In addition, DFPP has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Piperazine derivatives, including 1-(2,4-Difluorophenyl)piperazine, have shown potential as therapeutic tools for treating a variety of diseases. These include applications as antipsychotic, antidepressant, and anxiolytic agents (Brito et al., 2018).
They also exhibit a broad therapeutic potential in other areas such as central nervous system (CNS) disorders, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and imaging applications (Rathi et al., 2016).
Certain piperazine derivatives have shown cytotoxic properties against prostate cancer cells, indicating their potential as anticancer agents (Bhat et al., 2018).
The compound has also been investigated for its potential use in forensic science, particularly in detecting new piperazine-type drugs in urine and blood samples of drug addicts (Chang et al., 2017).
Some studies have focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, demonstrating its structural integrity through IR and 1H-NMR analyses (Quan, 2006).
In the field of oncology, novel analogues of this compound have shown potential for use as positron emission tomography radiotracers (Abate et al., 2011).
Some piperazine derivatives have demonstrated promising antifungal activity against various fungal species, suggesting their potential use in antifungal pharmaceuticals (Upadhayaya et al., 2004).
The novel compound RX-5902, which interacts with p68 RNA helicase, has been shown to inhibit tumor growth and enhance survival in various tumor xenograft models (Lee et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSPBOWEYUGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370411 | |
Record name | 1-(2,4-difluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115761-79-0 | |
Record name | 1-(2,4-difluorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-difluorophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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